Agonodepside B

Vue d'ensemble

Description

Agonodepside B est un dépside, une classe de produits naturels formés par deux ou plusieurs unités phénoliques. C'est un métabolite secondaire produit par le champignon endophyte Arthrinium sp., qui se trouve dans les algues brunes antarctiques Phaeurus antarcticus . Ce composé a suscité un intérêt en raison de ses propriétés photoprotectrices et antioxydantes, ce qui en fait un candidat potentiel pour une utilisation dans les écrans solaires .

Mécanisme D'action

Agonodepside B exerce ses effets principalement par son activité antioxydante. Il réduit la production intracellulaire d’espèces réactives de l’oxygène induite par le rayonnement ultraviolet A, protégeant ainsi les cellules des dommages oxydatifs . Les cibles moléculaires et les voies impliquées comprennent la réduction des espèces réactives de l’oxygène dans les kératinocytes et les modèles de peau humaine, contribuant à ses propriétés photoprotectrices .

Analyse Biochimique

Biochemical Properties

Agonodepside B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and proteins that regulate cellular metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular processes.

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can induce changes in the expression of genes involved in stress responses and metabolic pathways, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and stress resistance . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have significant implications for cellular energy balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target areas, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its efficacy and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.

Méthodes De Préparation

Agonodepside B est généralement isolé du champignon endophyte Arthrinium sp. La préparation implique les étapes suivantes :

Fermentation : Le champignon est cultivé dans des conditions spécifiques pour produire les métabolites souhaités.

Extraction : Les métabolites sont extraits à l’aide de solvants tels que l’acétate d’éthyle.

Purification : L’extrait brut est soumis à des techniques chromatographiques, telles que la chromatographie en phase inverse, pour isoler l’this compound.

Analyse Des Réactions Chimiques

Agonodepside B subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en hydroquinones ou d’autres formes réduites.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres, telles que l’halogénation ou l’alkylation.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le brome. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est étudié pour sa structure chimique et sa réactivité uniques, contribuant à la compréhension des depsides et de leurs dérivés.

Biologie : Ses propriétés antioxydantes en font un sujet de recherche dans la protection cellulaire contre le stress oxydatif.

Applications De Recherche Scientifique

Agonodepside B has several scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of depsides and their derivatives.

Biology: Its antioxidant properties make it a subject of research in cellular protection against oxidative stress.

Comparaison Avec Des Composés Similaires

Agonodepside B est comparé à d’autres composés similaires, tels que :

- Rotiorin

- Verrucosidin

- Ochrephilone

- Andrastin A

- Andrastin C

Ces composés, comme this compound, sont des métabolites polycétides produits par des champignons. this compound est unique en raison de ses propriétés photoprotectrices et antioxydantes spécifiques, qui ne sont pas aussi prononcées dans les autres composés .

Activité Biologique

Agonodepside B is a phenolic polyketide compound isolated from the nonsporulating filamentous fungus F7524. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

1. Chemical Structure and Properties

This compound belongs to a class of compounds known as depsides, characterized by the presence of ester-linked hydroxybenzoic acid moieties. The structural elucidation of this compound was achieved through spectroscopic methods, including NMR and mass spectrometry, revealing its unique chemical framework that contributes to its bioactivity .

2. Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined in several studies:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.3 |

| Bacillus cereus | 10.0 |

| Enterococcus faecalis | 15.0 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .

3. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 18.0 |

| A549 (lung cancer) | 15.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

Research indicates that the biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes and interfere with cellular processes in cancer cells. The compound's phenolic structure is believed to play a critical role in these interactions, enhancing its efficacy against both bacterial and tumor cells .

5. Case Studies and Research Findings

A study conducted on the antifungal and antibacterial properties of various fungal metabolites highlighted this compound's significant activity compared to other compounds isolated from Aspergillus species. The findings suggest that this compound could be a valuable lead compound for developing new antimicrobial agents .

6. Conclusion

This compound represents a promising compound in the search for new antibacterial and anticancer agents derived from natural products. Its notable antibacterial activity against Gram-positive bacteria and moderate cytotoxicity against cancer cell lines underscore its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

Propriétés

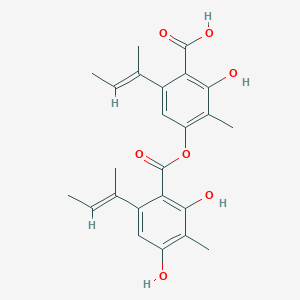

IUPAC Name |

6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-11(3)15-9-17(25)13(5)21(26)20(15)24(30)31-18-10-16(12(4)8-2)19(23(28)29)22(27)14(18)6/h7-10,25-27H,1-6H3,(H,28,29)/b11-7+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTHRDXERPBJOF-MKICQXMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C(=CC)C)C(=O)O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)/C(=C/C)/C)C(=O)O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.